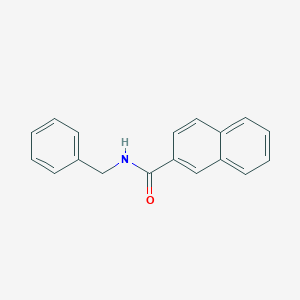

N-benzyl-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-naphthamide is a useful research compound. Its molecular formula is C18H15NO and its molecular weight is 261.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-benzyl-2-naphthamide is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, structure-activity relationships (SAR), and its potential therapeutic applications, supported by data tables and research findings from various studies.

1. Overview of this compound

This compound belongs to a class of naphthalene derivatives, which are known for their pharmacological properties. Its chemical structure is characterized by a naphthalene ring substituted with a benzyl amide group, which influences its biological activities.

2.1 Antimycobacterial Activity

This compound has demonstrated significant antimycobacterial activity. In a study, it exhibited an IC50 value of 7.5 μmol/L , indicating its potency in inhibiting the growth of Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide .

Table 1: Antimycobacterial Activity of this compound

| Compound | IC50 (μmol/L) | Comparison Standard |

|---|---|---|

| This compound | 7.5 | Isoniazid |

| Isoniazid | 0.5 | - |

| Pyrazinamide | 4.0 | - |

This table highlights the comparative effectiveness of this compound against established antimycobacterial agents.

2.2 Inhibition of Photosynthetic Electron Transport (PET)

The compound also exhibits notable inhibition of photosynthetic electron transport in chloroplasts, with an IC50 value of 7.5 μmol/L . This activity suggests potential applications in herbicide development or agricultural settings.

Table 2: PET Inhibition by this compound

| Compound | IC50 (μmol/L) |

|---|---|

| This compound | 7.5 |

| Control (Standard) | 16.3 |

The data indicates that this compound is more effective than the control compound in inhibiting PET.

3. Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural features. The presence of the naphthalene moiety and the benzyl group plays a crucial role in its biological activity. Studies have shown that variations in substituents on the naphthalene ring can significantly alter the compound's potency and selectivity against various biological targets .

4. Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimycobacterial Efficacy : A study highlighted that this compound not only inhibited Mycobacterium tuberculosis but also showed low toxicity against human monocytic leukemia cells (THP-1), suggesting a favorable therapeutic index .

- Mechanistic Insights : The compound's mechanism involves interference with electron transport pathways, which is vital for both photosynthetic organisms and certain bacterial species .

5. Conclusion

This compound is a promising compound with significant biological activities, particularly in antimycobacterial applications and as a potential herbicide through PET inhibition. Its structure-activity relationships reveal that modifications can enhance its efficacy, paving the way for further research into its therapeutic potential.

Aplicaciones Científicas De Investigación

1.1 Antimicrobial Properties

N-benzyl-2-naphthamide has demonstrated significant antimicrobial activity. In a study evaluating a series of naphthamide derivatives, this compound exhibited potent antibacterial effects against several strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics like ciprofloxacin, indicating its potential as an effective antimicrobial agent .

1.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Recent research highlighted that derivatives of naphthamide, including this compound, act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. This mechanism suggests that this compound could be developed as a lead compound for cancer therapy .

Anticonvulsant Effects

This compound has been studied for its anticonvulsant properties. Research indicates that derivatives of this compound can exhibit potent anticonvulsant activity in animal models, with some derivatives showing efficacy comparable to phenytoin, a standard anticonvulsant medication. The structure-activity relationship studies suggest that specific modifications to the naphthamide structure enhance its anticonvulsant potency .

Synthesis and Derivative Development

3.1 Synthetic Approaches

The synthesis of this compound typically involves the reaction of naphthalene derivatives with benzylamine under various conditions. Microwave-assisted synthesis has been employed to improve yields and reduce reaction times significantly .

3.2 Derivative Exploration

Researchers have synthesized numerous derivatives of this compound to explore their biological activities further. For instance, modifications at the C-1 and C-2 positions of the naphthalene ring have been found to influence the pharmacological effects significantly, leading to the development of compounds with enhanced antibacterial and anticancer activities .

Case Studies

4.1 Antimicrobial Activity Case Study

In a comparative study on the antimicrobial efficacy of various naphthamide derivatives, this compound was tested against multiple bacterial strains. The results indicated that it had MIC values ranging from 8 to 16 µg/mL against resistant strains such as MRSA, showcasing its potential as a therapeutic agent in treating bacterial infections .

4.2 Anticancer Activity Case Study

Another study focused on the anticancer potential of this compound derivatives revealed that certain modifications led to IC50 values in the low micromolar range against various cancer cell lines. These findings suggest that this compound could serve as a scaffold for developing new anticancer agents targeting VEGFR-2 .

Data Tables

| Property | This compound | Comparison Compound | Notes |

|---|---|---|---|

| Antibacterial MIC (µg/mL) | 8 - 16 | Ciprofloxacin | Effective against MRSA |

| Anticancer IC50 (µM) | Low micromolar range | Sorafenib | VEGFR-2 inhibition |

| Anticonvulsant ED50 (mg/kg) | 4.5 | Phenytoin | Comparable efficacy |

Propiedades

Fórmula molecular |

C18H15NO |

|---|---|

Peso molecular |

261.3 g/mol |

Nombre IUPAC |

N-benzylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C18H15NO/c20-18(19-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2,(H,19,20) |

Clave InChI |

DKPOPWSPIGABJL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.